molecular formula C11H15N3S B12805574 (R)-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine CAS No. 115688-98-7

(R)-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine

Katalognummer: B12805574
CAS-Nummer: 115688-98-7
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: XFJSSDHKIXXJLM-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinoline moiety. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine typically involves the construction of the thiazole and quinoline rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of a thiazole ring can be achieved through a series of steps involving nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve the overall yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and understanding the molecular basis of various biological processes.

Medicine

In the field of medicine, ®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as central nervous system disorders and metabolic disorders .

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazoloquinolines: Compounds with similar structures that also contain fused thiazole and quinoline rings.

    Quinoline Derivatives: Compounds that share the quinoline moiety but differ in the substituents attached to the ring.

    Thiazole Derivatives: Compounds that contain the thiazole ring but may have different fused ring systems or substituents.

Uniqueness

®-4,5,5a,6,7,8-Hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine is unique due to its specific stereochemistry and the presence of both thiazole and quinoline rings. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

115688-98-7

Molekularformel

C11H15N3S

Molekulargewicht

221.32 g/mol

IUPAC-Name

(5aR)-6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13)/t8-/m1/s1

InChI-Schlüssel

XFJSSDHKIXXJLM-MRVPVSSYSA-N

Isomerische SMILES

CN1CCC=C2[C@H]1CCC3=C2N=C(S3)N

Kanonische SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.